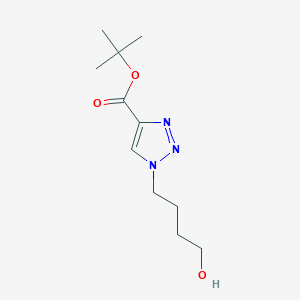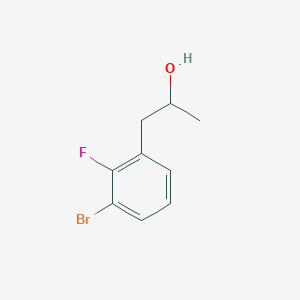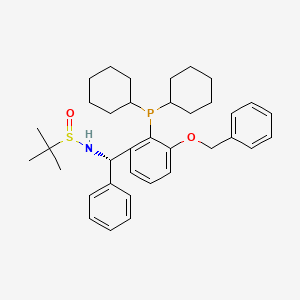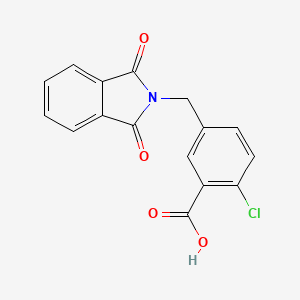
5-Cyclopentylfuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentylfuran-2-carbaldehyde, with the chemical formula C10H12O2, is a compound that belongs to the class of aldehydes Its systematic name is 5-(cyclopentyl)furan-2-carbaldehyde
Structure: The compound consists of a furan ring (a five-membered ring containing four carbon atoms and one oxygen atom) with a cyclopentyl group attached to one of its carbons. The aldehyde functional group (CHO) is also present.
Preparation Methods
Synthetic Routes::
Method 1: One common synthetic route involves the oxidation of 5-cyclopentylfuran using reagents like chromic acid or potassium permanganate. The aldehyde group is introduced during this oxidation step.
Method 2: Another approach is the Vilsmeier-Haack reaction, where 5-cyclopentylfuran reacts with a chloroformamide derivative (such as DMF-POCl) to form the aldehyde.
Industrial Production:: Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
5-Cyclopentylfuran-2-carbaldehyde can participate in various reactions:
Oxidation: It can undergo oxidation reactions, converting the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (NaBH) for reduction and chromic acid (HCrO) for oxidation are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Cyclopentylfuran-2-carbaldehyde finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Flavor and Fragrance Industry: Some derivatives contribute to the aroma of natural products.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore or scaffold for drug development.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For example:
- In drug development, it may interact with specific molecular targets (enzymes, receptors) to exert therapeutic effects.
- In flavor compounds, it could enhance taste or aroma perception.
Comparison with Similar Compounds
While 5-Cyclopentylfuran-2-carbaldehyde is unique due to its cyclopentyl-furan-aldehyde combination, similar compounds include furan aldehydes and related heterocyclic structures.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-cyclopentylfuran-2-carbaldehyde |
InChI |
InChI=1S/C10H12O2/c11-7-9-5-6-10(12-9)8-3-1-2-4-8/h5-8H,1-4H2 |
InChI Key |
CHZTUCWSILXROG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B12088586.png)

![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)







![(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)

![3-[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12088665.png)
